

# Part 1: Physicochemical Properties and Structural Analysis

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## Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-iodopyridin-4-amine

CAS No.: 2173992-38-4

Cat. No.: B2600726

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**5-Bromo-2-chloro-3-iodopyridin-4-amine** is a polysubstituted pyridine featuring three different halogen atoms (Bromine, Chlorine, and Iodine) and an amine group. This high degree of substitution offers a unique scaffold for chemical diversification. While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its chemical structure and data from its isomer, 5-bromo-4-chloro-3-iodopyridin-2-amine.<sup>[1]</sup>

The molecular weight of both isomers is identical, a key characteristic of isomeric compounds. The arrangement of substituents on the pyridine ring is crucial as it dictates the molecule's reactivity, electronic properties, and potential biological activity.

Table 1: Physicochemical Properties of **5-Bromo-2-chloro-3-iodopyridin-4-amine** and its Isomer.

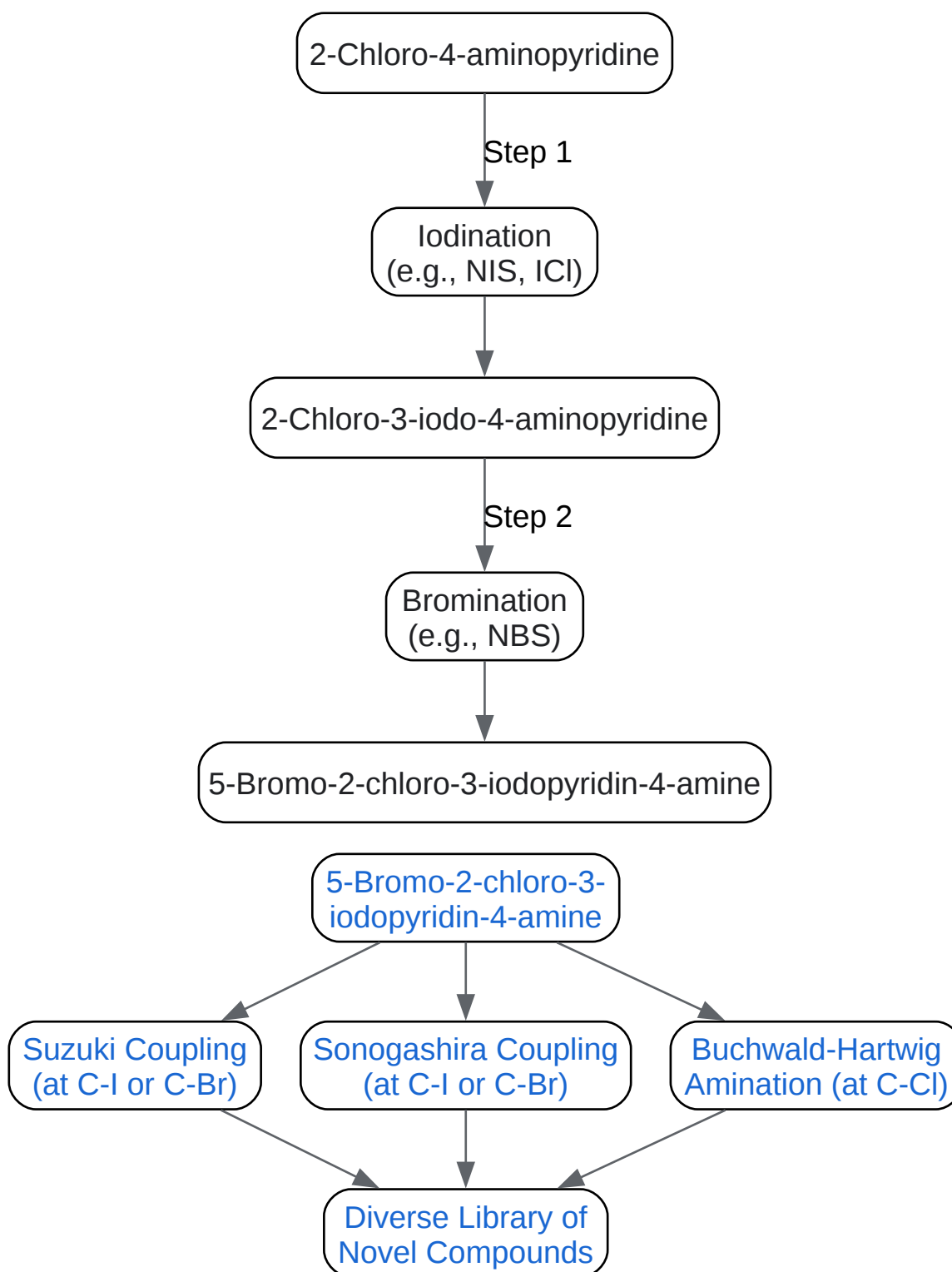
Property	5-Bromo-2-chloro-3-iodopyridin-4-amine (Predicted)	5-Bromo-4-chloro-3-iodopyridin-2-amine (Experimental Data)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrClIN <sub>2</sub>	C <sub>5</sub> H <sub>3</sub> BrClIN <sub>2</sub>
Molecular Weight	333.35 g/mol	333.35 g/mol
CAS Number	Not available	1228666-03-2
Physical Form	Predicted to be a solid	Solid, powder[1]

| InChI Key | Predicted | VUZRKELWKYLVBZ-UHFFFAOYSA-N |

## Part 2: Proposed Synthesis and Reactivity

The synthesis of polysubstituted pyridines can be a complex undertaking, often requiring multi-step sequences with careful control of regioselectivity.[2][3] A plausible synthetic route for **5-Bromo-2-chloro-3-iodopyridin-4-amine** can be conceptualized starting from a more readily available aminopyridine precursor, followed by sequential halogenation steps. The order of these halogenation steps is critical to achieving the desired substitution pattern, guided by the directing effects of the existing substituents on the pyridine ring.

A proposed multi-step synthesis could start with 2-chloro-4-aminopyridine. The synthesis would proceed through iodination, followed by bromination. The choice of halogenating agents and reaction conditions is crucial to control the position of substitution. For instance, N-halosuccinimides (NCS, NBS, NIS) are common reagents for the halogenation of pyridine rings under controlled conditions.[4][5]



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## Sources

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- [3. mdpi.com \[mdpi.com\]](#)
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